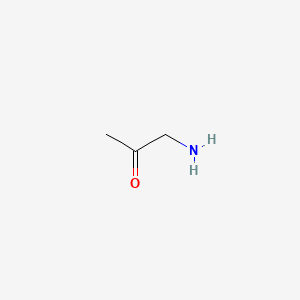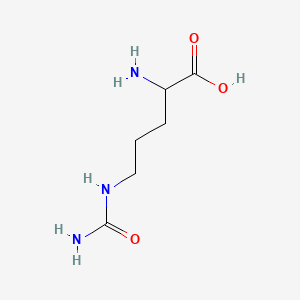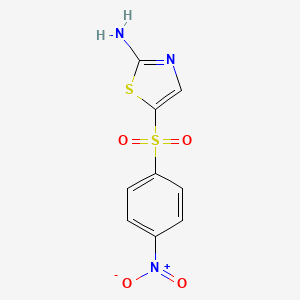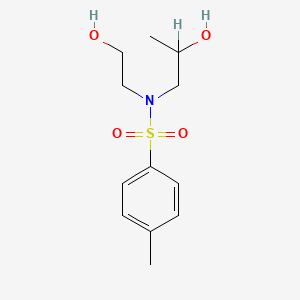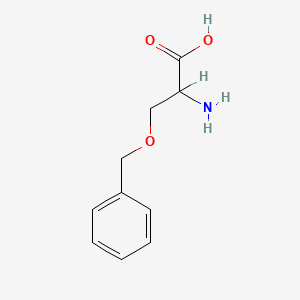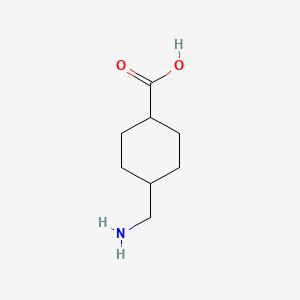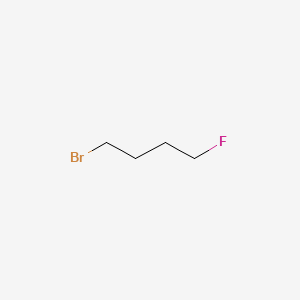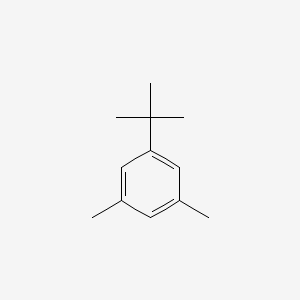
5-tert-Butyl-m-xylene
概要
説明
5-tert-Butyl-m-xylene is a white to light-colored crystalline solid . It is insoluble in water and denser than water, hence it sinks in water . Contact with this substance may irritate the skin, eyes, and mucous membranes .
Synthesis Analysis
5-tert-Butyl-m-xylene is used in organic synthesis . It is available in liquid form .
Molecular Structure Analysis
The molecular formula of 5-tert-Butyl-m-xylene is C12H18 . It has a molar refractive index of 54.28 and a molar volume of 188.6 cm3/mol .
Chemical Reactions Analysis
5-tert-Butyl-m-xylene is a combustible material . It has a boiling point of 202°C and a flash point of 72°C . Its specific gravity at 20/20°C is 0.87 .
Physical And Chemical Properties Analysis
5-tert-Butyl-m-xylene is a liquid at 20°C . It has a boiling point of 202°C, a flash point of 72°C, and a specific gravity of 0.87 at 20/20°C . It also has a refractive index of 1.49 .
科学的研究の応用
Pharmaceuticals
5-tert-Butyl-m-xylene is utilized in the pharmaceutical industry as a precursor in the synthesis of various drugs. Its chemical stability and solubility properties make it suitable for creating intermediates in drug development .
Material Science
In material science, this compound is used to modify the properties of polymers, enhancing their thermal stability and durability. It serves as an additive in the production of high-performance materials .
Analytical Chemistry
5-tert-Butyl-m-xylene finds applications in analytical chemistry as a standard for calibrating instruments. Its consistent boiling point and clear spectral signature allow for precise measurements and instrument calibration .
Environmental Science
Researchers employ 5-tert-Butyl-m-xylene in environmental science to study the degradation of volatile organic compounds (VOCs) in the atmosphere. Its reactivity helps in understanding the environmental impact of industrial emissions .
Industrial Applications
This chemical is used in various industrial applications, including as a solvent and a reagent in chemical syntheses. Its effectiveness in dissolving other substances makes it valuable in industrial processes .
Medicine
In medical research, 5-tert-Butyl-m-xylene is explored for its potential use in medical imaging and diagnostics. Its properties may enhance the contrast and clarity of medical imaging techniques .
Synthetic Chemistry
It is a key ingredient in synthetic chemistry for the production of fragrances and flavoring agents. Its molecular structure contributes to the creation of complex aromatic compounds .
Safety and Handling
The compound’s safety profile is also studied extensively. Understanding its flammability, reactivity, and toxicity is crucial for safe handling and storage in research and industrial settings .
作用機序
Target of Action
This compound is primarily used in organic synthesis . .
Mode of Action
As a chemical used in synthesis, its interactions are likely more chemical than biological, involving reactions with other compounds in a synthetic pathway .
Biochemical Pathways
As a synthetic chemical, it is primarily used in chemical reactions rather than interacting with biological systems .
Pharmacokinetics
Given its use in synthesis, it is likely that these properties would vary significantly depending on the specific context and conditions of use .
Result of Action
As a synthetic chemical, its primary effects are likely to be the result of its role in chemical reactions, rather than direct interactions with biological systems .
Action Environment
The action of 5-tert-Butyl-m-xylene is likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions in which 5-tert-Butyl-m-xylene is involved .
Safety and Hazards
将来の方向性
While specific future directions for 5-tert-Butyl-m-xylene are not mentioned in the search results, it’s worth noting that it’s used as a raw material in organic synthesis , indicating its potential for various applications in chemical research and industry.
特性
IUPAC Name |
1-tert-butyl-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPYHREEHYLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052659 | |
| Record name | 5-Tert-butyl-m-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-m-xylene | |
CAS RN |
98-19-1 | |
| Record name | 1-(1,1-Dimethylethyl)-3,5-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-m-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Tert-butyl-m-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-TERT-BUTYL-M-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GX9N8TLC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of tritium labeling in studying 5-tert-Butyl-m-xylene (musk xylene)?
A1: Tritium labeling is crucial for studying the fate and distribution of 5-tert-Butyl-m-xylene (musk xylene) in biological and environmental systems. The radioactive isotope tritium (3H) allows researchers to track the compound's movement and transformation using techniques like autoradiography and liquid scintillation counting. This is particularly important for musk xylene, which has been identified as a potential environmental pollutant. The synthesis of tritium-labeled musk xylene, as described in the research [], enables researchers to investigate its absorption, distribution, metabolism, and excretion in organisms and ecosystems, ultimately contributing to a better understanding of its potential risks and the development of effective mitigation strategies.
Q2: How can supercritical fluid chromatography contribute to understanding the behavior of 5-tert-Butyl-m-xylene in supercritical CO2?
A2: Supercritical fluid chromatography (SFC) is a powerful technique for studying the behavior of compounds in supercritical fluids like carbon dioxide (CO2). The research [] highlights the use of SFC to determine the diffusion coefficients of 5-tert-Butyl-m-xylene in supercritical CO2. Diffusion coefficients provide insights into the mobility and transport properties of a compound within a specific medium. Understanding the diffusion behavior of 5-tert-Butyl-m-xylene in supercritical CO2 is relevant for various applications, including its extraction from complex matrices, its use as a reactant or solvent in supercritical fluid technologies, and predicting its fate in environments where supercritical CO2 might be present.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

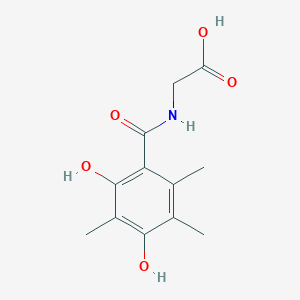
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
